顺式-2-氨基-1-环己烷甲酰胺

描述

Synthesis Analysis

The asymmetric Strecker synthesis has been utilized to achieve stereomeric forms of 1,2-diaminocyclohexanecarboxylic acids, which are closely related to cis-2-Amino-1-cyclohexanecarboxamide. This process involves chiral auxiliaries and leads to highly enantioenriched compounds through key intermediates under specific solvent influences (Fondekar et al., 2002). An alternative efficient synthesis for cis- and trans-2-aminocyclohexanecarboxamides has been reported, showcasing a faster and higher yield method compared to traditional approaches, opening avenues for novel derivative productions (Göndös et al., 1991).

Molecular Structure Analysis

The molecular conformations of related cyclohexanecarboxylic acids in aqueous solutions reveal staggered forms, providing insights into the stable structures of these compounds. Such detailed structural analysis contributes to understanding the molecular behavior in different environments (Yanaka et al., 1981).

Chemical Reactions and Properties

cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid demonstrates significant reactivity, showcasing latent activity against experimental solid tumors. This highlights the chemical reactivity and potential biomedical applications of cyclohexanecarboxylic acid derivatives (Johnston et al., 1984).

Physical Properties Analysis

The synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides have been studied, indicating the influence of isomerism on polymerization and the physical properties of the resultant polyimides. This research sheds light on the material science aspects of cyclohexanecarboxylic acid derivatives (Fang et al., 2004).

Chemical Properties Analysis

A novel synthesis approach for the stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids illustrates the chemical versatility and potential for creating conformationally constrained serine analogues. This underscores the broad chemical utility of cyclohexanecarboxylic acid derivatives in synthesizing complex molecules (Avenoza et al., 2001).

科学研究应用

血管紧张素转换酶抑制一系列顺式和反式-1,2-环己烷二羧酸的单酰胺衍生物,包括与顺式-2-氨基-1-环己烷甲酰胺相关的化合物,被合成并评估了它们对血管紧张素转换酶 (ACE) 的抑制活性。这些化合物被设计为潜在的 ACE 抑制剂,在环己烷系列的异羟肟酸衍生物中发现了活性最强的化合物。最有效的化合物表现出显着的 ACE 抑制效力,突出了满足 ACE 活性位点结合要求的非氨基酸结构抑制剂。这表明在心血管研究和治疗中的潜在应用 (Turbanti 等,1993).

肽合成对顺式和反式-2-氨基环己烷甲酰胺的有效合成研究,包括顺式-2-氨基-1-环己烷甲酰胺的衍生物,为以前未知的顺式和反式-2-氨基环己烷羧酸衍生物的生产开辟了新途径。这些化合物可用于肽化学,提供比以前可用的方法更快、产率更高的方法。这一进展对新型肽和基于肽的治疗剂的合成具有影响 (Göndös 等,1991).

水溶液中的分子构象研究了顺式和反式-4-氨基甲基-1-环己烷羧酸的结构,以了解它们在水溶液中的构象。这项研究提供了对类似于顺式-2-氨基-1-环己烷甲酰胺的分子在生物环境中的优选构象的见解。了解这些构象对于药物设计至关重要,因为它影响这些分子如何与生物靶标相互作用 (Yanaka 等,1981).

配位聚合物已探索在组装配位复合物中使用脂肪族 N 供体配体,包括顺式-2-氨基-1-环己烷甲酰胺类似物。这些配合物从离散簇到多维网络不等,展示了此类配体在构建各种结构方面的多功能性。这项研究在材料科学中具有潜在的应用,特别是在开发具有特定化学和物理性质的新型材料方面 (Pickering 等,2004).

抗肿瘤活性已合成并表征了与二胺(包括顺式-R,S-环己烷-1,2-二胺)相连的亲骨铂 (II) 络合物。这些络合物在卵巢癌细胞中表现出显着的体外抗肿瘤活性,表明在癌症治疗中的潜在应用。研究表明配位的胺配体在决定这些络合物的效力中很重要,对靶向癌症治疗剂的设计有影响 (Galanski 等,2003).

安全和危害

属性

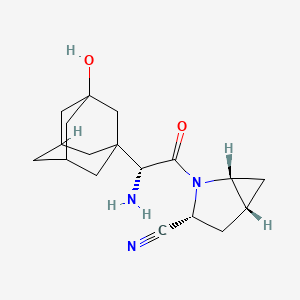

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNKJRKPVQVDJW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Amino-1-cyclohexanecarboxamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)

![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)